
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by hydroxylation and prenylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The prenyl side chain can undergo various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives. These products have distinct chemical and physical properties that make them useful in different applications.
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The prenyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxyanthraquinone: Lacks the prenyl side chain but shares similar chemical properties.
5-Prenylanthraquinone: Contains the prenyl side chain but lacks the hydroxyl groups.
1,2-Dihydroxy-9,10-anthraquinone: Similar structure but without the prenyl side chain.
Uniqueness
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl groups, ketone groups, and a prenyl side chain
Propiedades
Fórmula molecular |
C19H16O4 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
1,2-dihydroxy-5-(3-methylbut-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-10(2)6-7-11-4-3-5-12-15(11)17(21)13-8-9-14(20)19(23)16(13)18(12)22/h3-6,8-9,20,23H,7H2,1-2H3 |
Clave InChI |
FGOBHFHIDPMBAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


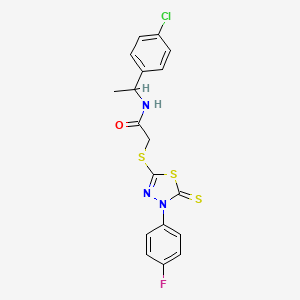

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
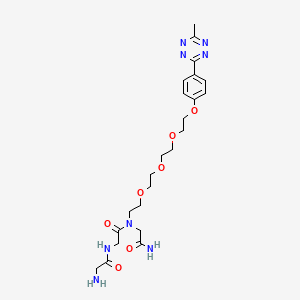
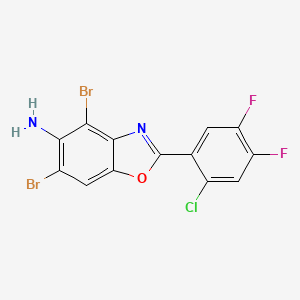
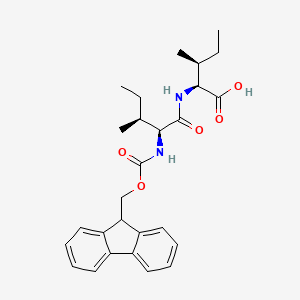
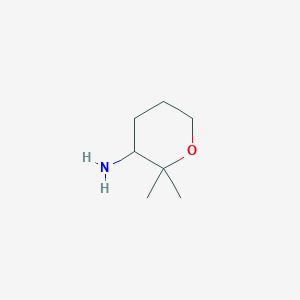
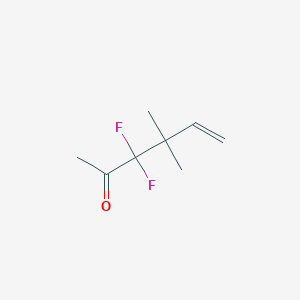

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
